Odevixibat-d5

Descripción

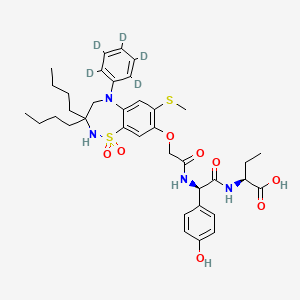

Structure

2D Structure

Propiedades

Fórmula molecular |

C37H48N4O8S2 |

|---|---|

Peso molecular |

746.0 g/mol |

Nombre IUPAC |

(2S)-2-[[(2R)-2-[[2-[[3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-(2,3,4,5,6-pentadeuteriophenyl)-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl]oxy]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]butanoic acid |

InChI |

InChI=1S/C37H48N4O8S2/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46)/t28-,34+/m0/s1/i10D,11D,12D,13D,14D |

Clave InChI |

XULSCZPZVQIMFM-VFZGHMOYSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2CC(NS(=O)(=O)C3=CC(=C(C=C32)SC)OCC(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)N[C@@H](CC)C(=O)O)(CCCC)CCCC)[2H])[2H] |

SMILES canónico |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC |

Origen del producto |

United States |

Foundational & Exploratory

Odevixibat-d5: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat, also known as A4250, is a potent, selective, and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also referred to as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2). This technical guide provides a comprehensive overview of the in vitro mechanism of action of Odevixibat-d5, a deuterated version of the molecule often utilized in research settings. The document delves into its molecular target engagement, selectivity profile, and the experimental methodologies employed to elucidate its pharmacodynamic properties at a cellular level.

Core Mechanism of Action: IBAT Inhibition

Odevixibat exerts its therapeutic effect by specifically targeting and inhibiting the ileal bile acid transporter (IBAT). IBAT is a crucial protein located in the terminal ileum responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the enterohepatic circulation. By blocking this transporter, Odevixibat effectively interrupts this recycling process, leading to an increased fecal excretion of bile acids. This, in turn, reduces the total bile acid pool in the body, alleviating the pathological effects of bile acid accumulation in cholestatic liver diseases.[1][2][3]

The inhibition of IBAT by Odevixibat is a reversible process.[1][2] This targeted, localized action within the gut with minimal systemic exposure is a key characteristic of the drug.

Signaling Pathway of Odevixibat's Action

Caption: this compound competitively inhibits the ileal bile acid transporter (IBAT), preventing bile acid reabsorption and increasing their fecal excretion.

Quantitative In Vitro Data

The potency of Odevixibat as an IBAT inhibitor has been quantified in preclinical cell-based assays.

| Parameter | Species | Value | Reference |

| IC50 | Human ASBT | 22-41 nM | [4] |

| IC50 | Rat ASBT | 22-41 nM | [4] |

These low nanomolar IC50 values underscore the high potency of Odevixibat in inhibiting its target.

Selectivity Profile

A critical aspect of Odevixibat's pharmacological profile is its high selectivity for IBAT. In vitro studies have demonstrated that Odevixibat does not significantly interact with a wide range of other molecular targets, minimizing the potential for off-target effects.

Receptor and Enzyme Binding Assays

In a comprehensive in vitro screening study, Odevixibat was tested for its binding affinity to a panel of enzymes and receptors at a concentration of 1 µM. The results indicated a lack of significant binding, highlighting the drug's selectivity.

| Target Class | Specific Targets Tested | Result (at 1 µM) |

| Enzymes | Acetylcholinesterase, Cyclooxygenase (COX1), Monoamine oxidase, Protein/serine/threonine kinase, ERK2 | No significant binding |

| Receptors | Alpha-1 adrenergic, Alpha-2 adrenergic, Beta-1 adrenergic, Norepinephrine transporter, Dopamine D2, Alpha estrogen, GABAA, Histamine H1, Muscarinic M2, Nicotinic/acetylcholine, Opioid mu, Serotonin 5-HT2A | No significant binding |

Experimental Protocols

While specific, detailed protocols from the primary preclinical studies are not publicly available in their entirety, information from regulatory documents and related publications allows for a reconstruction of the likely methodologies employed.

IBAT Inhibition Assay (Hypothetical Protocol)

This protocol is a likely representation of the cell-based assay used to determine the IC50 of Odevixibat for the ileal bile acid transporter.

Caption: A hypothetical workflow for determining the in vitro potency of this compound in an IBAT inhibition assay.

Methodology Details:

-

Cell Line: A mammalian cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, is genetically engineered to stably express the human or rat solute carrier family 10 member 2 (SLC10A2) gene, which codes for the ASBT/IBAT protein.

-

Culture and Seeding: The cells are maintained in appropriate culture medium and then seeded into 96-well microplates at a predetermined density to form a confluent monolayer.

-

Compound Treatment: The cell monolayers are washed and then pre-incubated for a defined period with a range of concentrations of this compound.

-

Bile Acid Uptake: The uptake of bile acids is initiated by adding a solution containing a radiolabeled bile acid substrate, such as [3H]taurocholic acid, in a sodium-containing buffer.

-

Termination of Uptake: After a specific incubation time, the uptake process is rapidly terminated by washing the cells multiple times with an ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition of bile acid uptake is calculated for each concentration of this compound relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the maximal uptake, is then determined by fitting the data to a sigmoidal dose-response curve.

In Vitro Metabolism Study

According to an FDA review, an in vitro metabolism study (Study A4250-007) was conducted using hepatocytes from rats, dogs, and humans to assess the metabolic profile of Odevixibat. The findings indicated that the metabolism of Odevixibat is minimal.

Conclusion

The in vitro mechanism of action of this compound is characterized by its potent and selective inhibition of the ileal bile acid transporter. This targeted action, with IC50 values in the low nanomolar range and a lack of significant off-target binding, underpins its clinical efficacy in reducing the systemic bile acid burden in cholestatic liver diseases. The cell-based assays employed to characterize its in vitro pharmacology provide a robust framework for understanding its primary pharmacodynamic effects. This technical guide summarizes the core in vitro data and methodologies that are fundamental to the scientific understanding of Odevixibat's mechanism of action.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Odevixibat-d5

This technical guide provides a comprehensive overview of the known chemical and physical properties of Odevixibat-d5, a deuterated analog of the ileal bile acid transporter (IBAT) inhibitor, Odevixibat. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Note on Deuterated Analog: this compound is a stable, isotopically labeled form of Odevixibat. While specific experimental data for the deuterated form is not extensively published, its chemical and physical properties are expected to be nearly identical to those of Odevixibat, with a primary difference in molecular weight due to the presence of five deuterium atoms. The data presented below pertains to Odevixibat unless otherwise specified.

Chemical Properties

Odevixibat is a potent, reversible inhibitor of the ileal bile acid transporter.[1][2] Its chemical structure is complex, featuring a benzothiadiazepine core.[3] The deuteration in this compound is typically on one of the butyl chains to serve as an internal standard in mass spectrometry-based bioanalytical assays.

Quantitative Chemical Data

| Property | Value | Source |

| Molecular Formula (Odevixibat) | C37H48N4O8S2 | [1][2] |

| Molar Mass (Odevixibat) | 740.93 g·mol−1 | [2] |

| Molecular Formula (Odevixibat Sesquihydrate) | C74H102N8O19S4 | [4] |

| Molar Mass (Odevixibat Sesquihydrate) | 1535.9 g/mol | [4] |

| CAS Number (Odevixibat) | 501692-44-0 | [1][2] |

Physical Properties

Odevixibat is administered orally as a capsule containing the sesquihydrate form of the drug.[5] It acts locally in the terminal ileum with minimal systemic exposure.[2]

Quantitative Physical Data

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Protein Binding | > 99% (in vitro) | [2] |

| Peak Plasma Time | 1 to 5 hours (for a single 7.2 mg dose in healthy adults) | [2] |

| Biological Half-life | Approximately 2.36 hours | [2] |

| Elimination | Primarily unchanged in feces | [2] |

Mechanism of Action

Odevixibat functions as a selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][3] This transporter is responsible for the reabsorption of the majority of bile acids from the terminal ileum back into the enterohepatic circulation.[1][2] By blocking this transporter, Odevixibat reduces the reabsorption of bile acids, leading to their increased excretion in feces.[6] This interruption of the enterohepatic circulation of bile acids lowers the overall bile acid pool in the body, which is the therapeutic basis for its use in treating cholestatic liver diseases such as progressive familial intrahepatic cholestasis (PFIC).[1][6][7]

Caption: Mechanism of action of Odevixibat in the enterohepatic circulation.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary. However, standard methodologies from the United States Pharmacopeia (USP) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines would be employed.

Determination of Molecular Weight and Formula

Methodology: High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass spectrometry, would be used to determine the exact mass of this compound. The molecular formula is then deduced from this exact mass. The mass difference compared to the non-deuterated Odevixibat standard confirms the incorporation of five deuterium atoms.

Purity and Impurity Profiling

Methodology: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a UV detector and a mass spectrometer (LC-MS) is the standard method for assessing the purity of this compound. A validated method with a suitable column (e.g., C18) and mobile phase gradient would be used to separate the main compound from any impurities.

Structural Elucidation

Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the chemical structure. 1H NMR and 13C NMR spectra would be acquired to map the proton and carbon framework of the molecule. The location of the deuterium atoms can be confirmed by the absence of corresponding signals in the 1H NMR spectrum and changes in the 13C NMR spectrum.

Caption: A general experimental workflow for the characterization of this compound.

References

- 1. Odevixibat | C37H48N4O8S2 | CID 10153627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Odevixibat - Wikipedia [en.wikipedia.org]

- 3. Odevixibat: A Review of a Bioactive Compound for the Treatment of Pruritus Approved by the FDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Odevixibat sesquihydrate | C74H102N8O19S4 | CID 156028087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Food and Drug Administration Approval Summary: Odevixibat (Bylvay) for the Treatment of Pruritus With Progressive Familial Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Food and Drug Administration Approval Summary: Odevixibat (Bylvay) for the Treatment of Pruritus With Progressive Familial Intrahepatic Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage Conditions for Odevixibat-d5

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the stability and storage of Odevixibat-d5. Given the absence of publicly available, specific stability data for this deuterated analog, this document outlines recommended conditions based on general principles for stable isotope-labeled (SIL) internal standards, handling procedures for analytical reference materials, and available data for the parent compound, Odevixibat.

This compound is the deuterated form of Odevixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT). As a stable isotope-labeled compound, this compound is an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), as its chemical and physical properties are nearly identical to the parent drug, ensuring similar behavior during sample extraction, chromatography, and ionization.[1] Proper storage and handling are critical to maintain its isotopic purity and concentration, ensuring the accuracy and reproducibility of analytical methods.[1]

Recommended Storage and Handling Conditions

The integrity of a SIL internal standard is paramount for reliable quantitation. The following conditions are recommended to minimize degradation, solvent evaporation, and isotopic exchange.

1.1 General Handling:

-

Solid Compound: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Solutions: For solutions stored in the freezer, it is advisable to sonicate the vial for 10-15 minutes after it has warmed to room temperature to ensure any compounds that may have precipitated are fully redissolved.[2]

-

Protection from Light: Store all standards, whether in solid or solution form, protected from light, preferably in amber glass vials.[2] For photosensitive compounds, further precautions such as working under yellow light may be necessary.[2]

-

Containers: Use high-quality, sealed glass vials with PTFE-lined caps to prevent solvent evaporation and potential contamination.[2][3]

1.2 Recommended Storage Conditions:

The following table summarizes the recommended storage conditions for this compound. These are derived from general guidelines for analytical standards and specific recommendations for the parent compound, Odevixibat.

| Form | Condition | Temperature | Duration | Rationale & Notes |

| Solid (Neat) | Frozen, Desiccated | -20°C | Long-term | Protects from degradation and hydrolysis. The desiccated environment prevents moisture uptake. |

| Refrigerated | 2°C to 8°C | Short-term | Suitable for standards in frequent use. | |

| Stock Solution | Frozen | -80°C | ~6 months | A supplier of the parent compound, Odevixibat, recommends -80°C for 6-month stability of stock solutions.[4] This is considered the best practice for long-term storage. |

| Frozen | -20°C | ~1 month | Recommended for shorter-term storage of stock solutions.[4] | |

| Working Solution | Refrigerated | 2°C to 8°C | Short-term | Minimizes freeze-thaw cycles for frequently used solutions. Stability should be verified if stored for more than a few days. |

Note: The stability of the deuterium label is crucial. Labels should be positioned on non-exchangeable sites.[1] To prevent potential hydrogen/deuterium exchange, storage in strong acidic or basic solutions should be avoided.[5]

Experimental Protocol: General Stability Assessment of an Analytical Standard

The following outlines a generalized protocol for conducting short-term and forced degradation studies to assess the stability of this compound. This protocol is a template and should be adapted based on specific laboratory requirements and regulatory guidelines.

2.1 Objective: To evaluate the stability of this compound in solution under various storage and stress conditions to establish optimal handling procedures and identify potential degradation products.

2.2 Materials:

-

This compound reference standard

-

Odevixibat analytical standard

-

LC/MS-grade methanol, acetonitrile, and water

-

Formic acid, ammonium acetate

-

Calibrated analytical balance and pipettes

-

Amber glass autosampler vials

-

LC-MS/MS system (e.g., Triple Quadrupole)

2.3 Methodology:

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Preparation of Stability Samples: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) in the desired solvent matrix. Aliquot into amber vials.

-

Stability Conditions:

-

Short-Term Storage: Store samples at room temperature (~25°C), refrigerated (4°C), and frozen (-20°C).

-

Freeze-Thaw Stability: Subject samples to multiple (e.g., 3-5) freeze-thaw cycles, allowing the sample to thaw completely at room temperature before refreezing at -20°C.

-

Forced Degradation (Stress Testing):

-

Acid/Base Hydrolysis: Add HCl or NaOH to the working solution to achieve final concentrations of 0.1 M. Incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3%) to the working solution and incubate.

-

Photostability: Expose the working solution to a controlled light source (e.g., UV or fluorescent light).

-

-

-

Analysis:

-

Analyze the samples by a validated LC-MS/MS method at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours for stress studies; daily or weekly for storage studies).

-

The LC-MS/MS method should be capable of separating this compound from potential degradants.

-

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.

-

A common acceptance criterion is that the standard is considered stable if the mean concentration remains within ±15% of the initial concentration.

-

Examine chromatograms for the appearance of new peaks, which may indicate degradation products.

-

Visualizations

3.1 Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow of the stability assessment protocol described in section 2.0.

Caption: Workflow for assessing the stability of this compound.

References

A Preliminary Investigation into the Bioactivity of Odevixibat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat, sold under the brand name Bylvay, is a first-in-class, potent, and selective inhibitor of the ileal bile acid transporter (IBAT).[1][2] It is a non-systemic drug that acts locally in the distal ileum to reduce the reabsorption of bile acids, offering a targeted therapeutic approach for cholestatic liver diseases.[3][4][5] Developed by Albireo Pharma, it was first approved in 2021 for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC).[2][6] This guide provides a technical overview of the bioactivity of Odevixibat, focusing on its mechanism of action, experimental evaluation, and key quantitative data.

A note on Odevixibat-d5: This document focuses on the bioactivity of Odevixibat. Deuterated analogues, such as this compound, are typically synthesized for use as internal standards in analytical methods, like mass spectrometry, to support pharmacokinetic studies. The deuterium labeling is not intended to alter the molecule's primary biological activity; therefore, the data presented for Odevixibat is directly relevant to the bioactivity of its deuterated form.

Mechanism of Action: Interrupting Enterohepatic Circulation

Odevixibat's therapeutic effect is centered on its ability to reversibly inhibit the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1][7][8]

Under normal physiological conditions, approximately 95% of bile acids secreted into the intestine are reabsorbed in the terminal ileum via IBAT and returned to the liver through the portal vein.[4][7] This process is known as enterohepatic circulation. In cholestatic diseases like PFIC, impaired bile flow leads to an accumulation of bile acids in the liver and bloodstream, causing severe pruritus and progressive liver damage.[7]

Odevixibat acts locally in the gut to block this reabsorption pathway.[3][9] This targeted inhibition leads to several downstream effects:

-

Increased Fecal Bile Acid Excretion : By preventing reuptake, Odevixibat diverts bile acids for excretion in the feces.[3][7]

-

Reduction of the Bile Acid Pool : The disruption of enterohepatic circulation decreases the overall size of the bile acid pool.[3]

-

Lowered Serum Bile Acid (sBA) Levels : Consequently, the concentration of toxic bile acids in the bloodstream is reduced, which is believed to be the primary mechanism for the alleviation of pruritus.[3][7]

-

Modulation of FXR Signaling : Reduced bile acid return to the liver may decrease the stimulation of the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis. This can lead to a reduction in the feedback inhibition of bile acid production.[1]

Experimental Protocols for Bioactivity Assessment

The bioactivity and clinical efficacy of Odevixibat were primarily established through the PEDFIC 1 (NCT03566238) and PEDFIC 2 (NCT03659916) clinical trials. The protocol for the pivotal PEDFIC 1 study is detailed below.

PEDFIC 1 (NCT03566238) Phase 3 Trial Protocol

-

Study Design : A 24-week, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of Odevixibat in children with PFIC.[5][10]

-

Patient Population : The study enrolled 62 patients meeting the following criteria:[5][11]

-

Age: 6 months to 18 years.

-

Diagnosis: Genetically confirmed PFIC type 1 or type 2.

-

Clinical Signs: History of significant pruritus and elevated baseline serum bile acids (>100 μmol/L).[5]

-

-

Treatment and Dosing : Patients were randomized in a 1:1:1 ratio to one of three arms for 24 weeks:[10][11]

-

Odevixibat Low Dose: 40 µg/kg/day, administered orally.

-

Odevixibat High Dose: 120 µg/kg/day, administered orally.

-

Placebo: Administered orally.

-

-

Primary Efficacy Endpoints : The trial had two primary endpoints to meet different regulatory requirements:

-

Pruritus Assessment (U.S. FDA) : The proportion of positive pruritus assessments (PPAs), defined as a caregiver-observed scratching score of 0 (no scratching) or 1 (a little scratching) on a 0-4 ordinal scale recorded in an electronic diary.[5]

-

Serum Bile Acid (sBA) Response (EMA) : The proportion of patients achieving a ≥70% reduction in sBA from baseline or reaching an sBA level of ≤70 μmol/L.

-

-

Method of Assessment :

Quantitative Bioactivity Data

The following tables summarize the key quantitative findings from clinical and preclinical investigations of Odevixibat.

Table 1: Pharmacodynamic Effects of Odevixibat on Bile Acid Levels

| Daily Dose | Duration | Effect on Bile Acid AUC* | Citation(s) |

|---|---|---|---|

| 1.5 mg | - | 43% reduction | [6][8] |

| 3.0 mg | 1 week | 56% reduction | [6][8] |

Area Under the Curve, a measure of drug exposure over time.

Table 2: Clinical Efficacy in PFIC (24-Week PEDFIC 1 Trial)

| Endpoint | Placebo (n=20) | Odevixibat (40 & 120 µg/kg/day combined) | P-value | Citation(s) |

|---|---|---|---|---|

| Pruritus Assessment | ||||

| Positive Pruritus Assessments | 28.7% | 53.5% | 0.004 | [13] |

| Clinically Meaningful Improvement* | 10.5% | 42.9% | - | |

| Serum Bile Acid (sBA) Response | ||||

| Mean Change in sBA (µmol/L) | +13.1 | -114.3 | - | |

| % Responders (≥70% sBA reduction) | 0% | 33.3% | 0.003 | [13] |

Defined as a drop in pruritus score of ≥1.0 point on a 0-4 scale.

Table 3: Pharmacokinetic Parameters of Odevixibat

| Parameter | Value | Condition | Citation(s) |

|---|---|---|---|

| Systemic Absorption | Minimal | Oral Administration | [3][5] |

| Peak Plasma Conc. (Cmax) | 0.47 ng/mL | Healthy adults, single 7.2 mg dose | [1] |

| Area Under Curve (AUC) | 2.19 ng·hr/mL | Healthy adults, single 7.2 mg dose | [1] |

| Plasma Concentration Range | 0.06 - 0.72 ng/mL | Pediatric patients (6mo - 17yr) | [1] |

| Primary Elimination Route | Feces | >97% as unchanged drug |[1] |

Table 4: Common Treatment-Emergent Adverse Events (PEDFIC 1 Trial)

| Adverse Event | Placebo (n=20) | Odevixibat (40 µg/kg/day, n=23) | Odevixibat (120 µg/kg/day, n=19) | Citation(s) |

|---|---|---|---|---|

| Diarrhea / Frequent Bowel Movements | 10% (2 patients) | 39% (9 patients) | 21% (4 patients) | [5][11] |

| Fever | 25% (5 patients) | 29% (approx. 7 patients) | 29% (approx. 6 patients) | [10] |

| Abdominal Pain | - | Common | Common | [1] |

| Elevated Liver Enzymes | - | Reported, may require dose adjustment | Reported, may require dose adjustment |[5] |

Conclusion

Odevixibat demonstrates a well-defined and highly targeted bioactivity profile. By selectively inhibiting the ileal bile acid transporter, it effectively interrupts the enterohepatic circulation of bile acids, leading to a significant reduction in serum bile acid levels and a corresponding improvement in the debilitating pruritus associated with PFIC.[13] Clinical data from robust, placebo-controlled trials confirm its efficacy and establish a manageable safety profile, with the most common adverse events being gastrointestinal in nature.[10][11] As a non-systemic, gut-restricted therapy, Odevixibat represents a significant pharmacological advancement for patients with cholestatic liver diseases.[9] Ongoing research continues to explore its utility in other related conditions, such as Alagille syndrome and biliary atresia.[2]

References

- 1. Odevixibat - Wikipedia [en.wikipedia.org]

- 2. Odevixibat: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Action | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]

- 4. Learn about Bylvay® (odevixibat) Mechanism of Action – For HCPs [bylvay.com]

- 5. Food and Drug Administration Approval Summary: Odevixibat (Bylvay) for the Treatment of Pruritus With Progressive Familial Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Odevixibat? [synapse.patsnap.com]

- 8. Odevixibat: A Review of a Bioactive Compound for the Treatment of Pruritus Approved by the FDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Odevixibat: A Novel Bile Salt Inhibitor Treatment for Pruritus in Progressive Familial Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. Odevixibat: a promising new treatment for progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Manufacturers report that odevixibat meets primary endpoint in phase 3 trial investigating use in progressive familial intrahepatic cholestasis | Medicines Awareness Service [medicinesresources.nhs.uk]

In Vitro Metabolic Stability of Odevixibat-d5: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro metabolic stability of Odevixibat, with inferred considerations for its deuterated analog, Odevixibat-d5. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Odevixibat is a reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT)[1][2]. It is primarily used for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis[1][3][4]. The mechanism of action involves reducing the reabsorption of bile acids in the terminal ileum, thereby increasing their fecal excretion and lowering the bile acid concentration in the systemic circulation[2][3].

Pharmacokinetic data reveals that Odevixibat is largely unmetabolized and is primarily eliminated unchanged in the feces[1][3][5]. In vitro studies have indicated that a minor metabolic pathway for Odevixibat is mono-hydroxylation; however, no metabolites accounting for more than 10% of the dose have been identified in plasma, urine, or feces[5].

The introduction of deuterium atoms at specific positions in a molecule, creating a deuterated analog like this compound, is a common strategy in drug development to potentially alter the metabolic profile. This "deuterium kinetic isotope effect" can slow down the rate of metabolism at the site of deuteration, which may lead to a longer half-life and improved pharmacokinetic properties. This guide will outline the standard methodologies to assess the in vitro metabolic stability of this compound, based on the known information for Odevixibat and general principles of in vitro drug metabolism studies.

Quantitative Data Summary

Currently, there is no publicly available quantitative in vitro metabolic stability data specifically for this compound. The following table summarizes the available pharmacokinetic parameters for the parent compound, Odevixibat. These values provide a baseline for comparison when evaluating the metabolic stability of this compound.

| Parameter | Value | Species | System | Reference |

| Protein Binding | >99% | In vitro | Plasma | [1] |

| Half-life (t½) | 2.36 hours | In vivo | Healthy Adults | [1] |

| Primary Metabolism | Mono-hydroxylation (minor) | In vitro | Not specified | [5] |

| Primary Elimination | >97% unchanged in feces | In vivo | Humans | [1] |

Experimental Protocols

The following protocols describe standard in vitro methods to assess the metabolic stability of a compound like this compound. The primary systems used are liver microsomes and hepatocytes, as they contain the major drug-metabolizing enzymes[6][7].

Metabolic Stability in Liver Microsomes

This assay determines the intrinsic clearance (CLint) of a compound by measuring its disappearance over time when incubated with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes[6][7].

Materials:

-

This compound

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching

-

Positive control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare stock solutions of this compound and positive control compounds in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

-

Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes, and this compound to the desired final concentrations. A typical microsomal protein concentration is 0.5 mg/mL[7][8]. The test compound concentration is usually around 1 µM[8].

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes)[7].

-

Quenching: Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

-

Analysis: Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Metabolic Stability in Hepatocytes

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors[6].

Materials:

-

This compound

-

Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

-

Hepatocyte culture medium

-

Coated culture plates (e.g., collagen-coated)

-

Positive control compounds

-

LC-MS/MS system for analysis

Procedure:

-

Cell Plating: Plate the hepatocytes on coated plates and allow them to attach and form a monolayer.

-

Dosing: Remove the plating medium and add fresh medium containing this compound at the desired concentration (e.g., 1 µM).

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.

-

Time Points: Collect aliquots of the culture medium and/or cell lysates at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). For slowly metabolized compounds, longer incubation times may be necessary[9].

-

Sample Preparation: Process the samples by protein precipitation with a cold organic solvent containing an internal standard.

-

Analysis: Quantify the concentration of this compound using a validated LC-MS/MS method.

-

Data Analysis: Similar to the microsomal stability assay, determine the in vitro half-life and intrinsic clearance.

Visualizations

Odevixibat Mechanism of Action

Caption: Mechanism of Odevixibat as an IBAT inhibitor.

Experimental Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for in vitro metabolic stability assessment.

References

- 1. Odevixibat - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Odevixibat? [synapse.patsnap.com]

- 3. Odevixibat: A Novel Bile Salt Inhibitor Treatment for Pruritus in Progressive Familial Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Odevixibat: A Review of a Bioactive Compound for the Treatment of Pruritus Approved by the FDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Odevixibat | C37H48N4O8S2 | CID 10153627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]

- 7. mttlab.eu [mttlab.eu]

- 8. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Odevixibat-d5 Protein Binding: A Technical Overview for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the protein binding characteristics of Odevixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT). The document outlines the available quantitative data, details common experimental methodologies for determining protein binding, and visually represents the drug's mechanism of action. While specific data for the deuterated analog, Odevixibat-d5, is not publicly available, it is typically utilized as an internal standard in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of the parent drug, Odevixibat.

Quantitative Analysis of Odevixibat Protein Binding

Odevixibat exhibits a high degree of binding to plasma proteins. Due to its minimal systemic absorption when administered orally, in vivo plasma protein binding studies in humans have not been feasible.[1] However, in vitro studies have consistently demonstrated extensive protein binding.

| Parameter | Value | Species | Method | Source |

| Plasma Protein Binding | >99% | Not Specified (in vitro) | Not Specified | [1][2] |

Note: The high degree of protein binding suggests that the unbound, pharmacologically active fraction of Odevixibat in the systemic circulation is very low. This is consistent with its mechanism of action, which is localized to the gastrointestinal tract.[3]

Experimental Protocols for Determining Protein Binding

The determination of a drug's affinity for plasma proteins is a critical step in preclinical drug development. The most common and well-regarded methods for in vitro plasma protein binding studies are equilibrium dialysis and ultrafiltration. While the specific protocol used for Odevixibat is not detailed in public literature, the following represents standard methodologies in the field.

Equilibrium Dialysis

Equilibrium dialysis is often considered the "gold standard" for its accuracy and reliability. The method involves separating a plasma sample containing the drug from a drug-free buffer solution by a semipermeable membrane. The membrane allows the unbound drug to diffuse into the buffer until equilibrium is reached, while retaining the larger protein-drug complexes.

Representative Protocol:

-

Preparation: A stock solution of Odevixibat is prepared and spiked into pooled human plasma to achieve the desired concentration.

-

Apparatus Setup: A multi-well equilibrium dialysis apparatus (e.g., a RED device) is used. Each well is divided into two chambers by a semipermeable membrane with a specific molecular weight cutoff (typically 8-14 kDa).

-

Loading: The Odevixibat-spiked plasma is added to one chamber, and a protein-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) is added to the other chamber.

-

Incubation: The apparatus is sealed and incubated at 37°C with gentle shaking for a sufficient period (typically 4 to 24 hours) to allow the unbound drug to reach equilibrium across the membrane.

-

Sampling: After incubation, aliquots are carefully removed from both the plasma and buffer chambers.

-

Analysis: The concentration of Odevixibat in both aliquots is quantified using a validated bioanalytical method, such as LC-MS/MS. This compound would typically be used as an internal standard during this step to ensure analytical precision.

-

Calculation: The percentage of protein binding is calculated based on the concentrations of the drug in the plasma (bound + unbound) and buffer (unbound) chambers.

Ultrafiltration

Ultrafiltration is another widely used method that separates the unbound drug from the protein-bound drug by centrifugation through a semipermeable membrane.

Representative Protocol:

-

Preparation: As with equilibrium dialysis, a known concentration of Odevixibat is added to human plasma.

-

Incubation: The drug-plasma mixture is incubated at 37°C to allow for binding to occur.

-

Centrifugation: An aliquot of the incubated mixture is placed in an ultrafiltration device, which contains a semipermeable membrane. The device is then centrifuged at a specified speed and duration.

-

Separation: The centrifugal force drives the protein-free ultrafiltrate, containing the unbound drug, through the membrane.

-

Analysis: The concentration of Odevixibat in the ultrafiltrate is determined by LC-MS/MS or a similar analytical technique.

-

Calculation: The unbound fraction is calculated by comparing the concentration in the ultrafiltrate to the total drug concentration in the initial plasma sample.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the processes described, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for Protein Binding Determination via Equilibrium Dialysis.

References

- 1. Odevixibat | C37H48N4O8S2 | CID 10153627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Odevixibat: A Novel Bile Salt Inhibitor Treatment for Pruritus in Progressive Familial Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interim results from an ongoing, open-label, single-arm trial of odevixibat in progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Odevixibat-d5 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Odevixibat-d5 as an internal standard for the quantitative analysis of Odevixibat in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate and precise quantification of therapeutic agents is paramount in drug development, and the use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving reliable and reproducible results.

The Principle of Stable Isotope Dilution and the Role of this compound

Mass spectrometry is a powerful analytical technique, but it can be susceptible to variations in instrument response and matrix effects, where components of a biological sample can enhance or suppress the ionization of the analyte of interest. To correct for these potential inaccuracies, an internal standard is introduced into the samples at a known concentration.

The ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. A stable isotope-labeled internal standard, such as this compound, is the preferred choice for several key reasons:

-

Similar Physicochemical Properties: this compound has the same chemical structure as Odevixibat, with the only difference being the substitution of five hydrogen atoms with deuterium. This ensures that it behaves nearly identically during sample preparation, chromatography, and ionization.

-

Co-elution: Due to its similar properties, this compound co-elutes with Odevixibat from the liquid chromatography column, meaning they experience the same matrix effects at the same time.

-

Mass Differentiation: The mass difference between Odevixibat and this compound allows the mass spectrometer to detect and quantify each compound independently.

By measuring the ratio of the analyte's signal to the internal standard's signal, any variations in the analytical process can be normalized, leading to highly accurate and precise quantification.

Odevixibat's Mechanism of Action: A Brief Overview

Odevixibat is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking this transporter in the terminal ileum, Odevixibat disrupts the enterohepatic circulation of bile acids, leading to their increased excretion in feces. This reduction in the systemic bile acid pool is the therapeutic mechanism for treating cholestatic liver diseases.

Preclinical Evaluation of Odevixibat-d5 in Cholestasis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestatic liver diseases are characterized by impaired bile flow, leading to the accumulation of toxic bile acids in the liver and systemic circulation, which can result in progressive liver damage, pruritus, and ultimately, liver failure. Odevixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), represents a targeted therapeutic approach to interrupt the enterohepatic circulation of bile acids.[1][2][3] By blocking IBAT, odevixibat reduces the reabsorption of bile acids from the terminal ileum, thereby increasing their fecal excretion and lowering the overall bile acid burden on the liver.[2] Odevixibat-d5, a deuterated isotopologue of odevixibat, is being investigated for its potential to offer an improved pharmacokinetic profile. This technical guide provides an in-depth overview of the preclinical evaluation of this compound in relevant cholestasis models, including detailed experimental protocols and data presentation.

While specific preclinical data for this compound is not extensively published, this guide is constructed based on the established mechanism of action for IBAT inhibitors and common preclinical methodologies for evaluating such compounds in cholestasis models.

Mechanism of Action: IBAT Inhibition

Odevixibat and its deuterated form, this compound, act as reversible inhibitors of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[2] This transporter is primarily responsible for the reabsorption of bile acids in the terminal ileum. By inhibiting this transporter, this compound effectively disrupts the enterohepatic circulation, leading to a significant reduction in the return of bile acids to the liver.[2] This, in turn, lowers the concentration of serum bile acids (sBAs), alleviating the toxic effects associated with their accumulation in cholestatic conditions.[1][3]

Figure 1: Mechanism of Action of this compound.

Preclinical Cholestasis Models

A variety of animal models are utilized to mimic human cholestatic liver diseases and to evaluate the efficacy and safety of novel therapeutic agents.[4][5] The choice of model depends on the specific aspect of the disease being studied.

Bile Duct Ligation (BDL) Model

The bile duct ligation (BDL) model is a widely used and reproducible surgical model of obstructive cholestasis.[6][7][8] Ligation of the common bile duct in rodents leads to the obstruction of bile flow, resulting in liver injury, inflammation, and fibrosis that mimic the pathological changes seen in human obstructive cholestatic diseases.[6][7]

Experimental Protocols

Bile Duct Ligation (BDL) Surgical Procedure in Mice

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthesia: Isoflurane

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 5-0 silk)

-

Heating pad

-

Analgesics (e.g., Buprenorphine)

-

Sterile saline

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Shave the abdominal area and disinfect with an appropriate antiseptic solution. Place the animal on a heating pad to maintain body temperature.

-

Laparotomy: Make a midline abdominal incision to expose the peritoneal cavity.

-

Bile Duct Identification: Gently retract the liver to visualize the common bile duct, which runs alongside the portal vein and hepatic artery.[8]

-

Ligation: Carefully isolate the common bile duct from the surrounding vessels. Ligate the duct in two locations with silk sutures and cut the duct between the two ligatures.[8]

-

Closure: Suture the abdominal muscle and skin layers.

-

Post-operative Care: Administer analgesics and sterile saline for hydration. Monitor the animals closely for recovery.

Figure 2: Experimental Workflow for a Preclinical BDL Study.

Data Presentation

The following tables represent hypothetical data based on the expected outcomes of this compound treatment in a preclinical BDL model.

Table 1: Effect of this compound on Serum Biomarkers in BDL Mice

| Group | Serum Bile Acids (µmol/L) | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Total Bilirubin (mg/dL) |

| Sham | 15 ± 5 | 40 ± 10 | 100 ± 20 | 0.5 ± 0.2 |

| BDL + Vehicle | 350 ± 50 | 500 ± 80 | 800 ± 120 | 8.0 ± 1.5 |

| BDL + this compound (Low Dose) | 200 ± 40 | 350 ± 60 | 600 ± 100 | 6.0 ± 1.0 |

| BDL + this compound (High Dose) | 100 ± 30 | 200 ± 40 | 350 ± 70 | 4.0 ± 0.8 |

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. BDL + Vehicle.

Table 2: Histopathological Evaluation of Liver Tissue

| Group | Necrosis Score (0-4) | Inflammation Score (0-3) | Fibrosis Score (0-4) |

| Sham | 0.1 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.1 |

| BDL + Vehicle | 3.5 ± 0.5 | 2.8 ± 0.4 | 3.2 ± 0.6 |

| BDL + this compound (Low Dose) | 2.5 ± 0.4 | 2.0 ± 0.3 | 2.4 ± 0.5* |

| BDL + this compound (High Dose) | 1.5 ± 0.3 | 1.2 ± 0.2 | 1.5 ± 0.4** |

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. BDL + Vehicle.

Conclusion

The preclinical evaluation of this compound in robust cholestasis models, such as the BDL model, is crucial for determining its therapeutic potential. The anticipated outcomes, including a significant reduction in serum bile acids and improvements in liver histology, would provide a strong rationale for its further clinical development. The detailed methodologies and structured data presentation outlined in this guide serve as a comprehensive resource for researchers in the field of cholestatic liver disease and drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Odevixibat: a promising new treatment for progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. IBAT inhibitors in pediatric cholestatic liver diseases: Transformation on the horizon? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bile duct ligation of C57BL/6 mice as a model of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Odevixibat-d5 in Human Plasma Using a Validated HPLC-MS Method

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS method for the quantitative analysis of Odevixibat-d5 in human plasma. Odevixibat is a potent and selective inhibitor of the ileal bile acid transporter (IBAT) used in the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC).[1][2] The use of a deuterated internal standard, such as this compound, is critical for accurate quantification in complex biological matrices by correcting for matrix effects and variations in sample processing. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with data presentation guidelines to ensure reliable and reproducible results in pharmacokinetic and drug metabolism studies.

Introduction

Odevixibat is an orally administered, minimally absorbed small molecule that acts locally in the distal ileum to inhibit the reabsorption of bile acids.[1][3] Its therapeutic effect is primarily localized to the gut, leading to very low systemic exposure.[3][4] Consequently, highly sensitive analytical methods are required for its quantification in plasma. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers the necessary selectivity and sensitivity for this purpose. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis.[5] A SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency, thereby compensating for variability during sample extraction and analysis.[5][6][7] This application note outlines a complete workflow for the development and validation of an HPLC-MS method for this compound, adaptable for use with Odevixibat as the analyte of interest.

Experimental Protocols

Materials and Reagents

-

Odevixibat and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (K2-EDTA)

-

Methyl tertiary butyl ether (MTBE)

Instrumentation

-

HPLC System: Waters Alliance e-2695 HPLC system or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

-

Analytical Column: Inertsil ODS C18 column (250 x 4.6 mm, 5 µm) or equivalent[4][8]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw plasma samples at room temperature.

-

To 500 µL of plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex for 30 seconds.

-

Add 200 µL of 10% formic acid to precipitate proteins.[9]

-

Vortex for 1 minute.

-

Add 3 mL of MTBE, vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Inject 10 µL into the HPLC-MS system.

HPLC Method

| Parameter | Value |

| Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm)[4][8] |

| Mobile Phase A | 0.1% Formic Acid in Water[8][10] |

| Mobile Phase B | Acetonitrile[8][10] |

| Gradient | Isocratic: 60:40 (A:B)[8][10] |

| Flow Rate | 1.0 mL/min[8][10] |

| Column Temperature | Ambient[4][8] |

| Injection Volume | 10 µL[4][11] |

| Autosampler Temp. | 4°C |

Mass Spectrometry Method

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions (Proposed)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Odevixibat | 540.15 | To be determined | 0.1 | 30 | 20 |

| This compound | 545.18 | To be determined | 0.1 | 30 | 22 |

Note: The exact product ions for Odevixibat and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer and optimizing the collision energy. Based on a similar compound, elobixibat, a potential fragmentation could involve the loss of a specific moiety. For elobixibat (m/z 696), a major product ion is observed at m/z 593.1.[9] A similar fragmentation pattern should be investigated for Odevixibat.

Data Presentation

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of Odevixibat into blank plasma. The concentration range should be selected to cover the expected in-vivo concentrations.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |

| LLOQ | Value | Value | Value |

| QC Low | Value | Value | Value |

| QC Mid | Value | Value | Value |

| QC High | Value | Value | Value |

| ULOQ | Value | Value | Value |

LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, QC: Quality Control

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of nominal (±20% for LLOQ) |

| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |

| Recovery | Consistent, precise, and reproducible |

| Stability | Bench-top, freeze-thaw, long-term |

Visualizations

References

- 1. Odevixibat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Odevixibat: a promising new treatment for progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Odevixibat: A Novel Bile Salt Inhibitor Treatment for Pruritus in Progressive Familial Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Preparation of Deuterium-Labeled Armodafinil by Hydrogen-Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS [mdpi.com]

- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 9. A novel ultra-sensitive LC-MS/MS method for determination of elobixibat in human plasma; Application to a bioequivalence study on healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. asianpubs.org [asianpubs.org]

Application Note: A Validated LC-MS/MS Protocol for the Quantification of Odevixibat-d5 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Odevixibat in human plasma, using Odevixibat-d5 as an internal standard (IS). The method utilizes solid-phase extraction (SPE) for sample cleanup and has been validated for linearity, accuracy, and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies of Odevixibat. Given the low systemic exposure of Odevixibat, with plasma concentrations often falling below 1 ng/mL, a highly sensitive analytical method is crucial for accurate pharmacokinetic assessment.[1][2]

Introduction

Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT).[3] By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat reduces serum bile acid levels, offering a therapeutic option for patients with cholestatic liver diseases such as progressive familial intrahepatic cholestasis (PFIC).[2][3] Pharmacokinetic studies have shown that Odevixibat is minimally absorbed after oral administration, resulting in very low plasma concentrations, typically in the range of 0.06 to 0.72 ng/mL.[1][2] Therefore, a highly sensitive and specific bioanalytical method is essential for its quantification in plasma. This LC-MS/MS method provides the necessary sensitivity and selectivity for pharmacokinetic and toxicokinetic studies.

Experimental

Materials and Reagents

-

Odevixibat and this compound reference standards were of >98% purity.

-

Human plasma (K2EDTA) was sourced from an accredited biobank.

-

Methanol (LC-MS grade), acetonitrile (LC-MS grade), and water (LC-MS grade) were purchased from a reputable supplier.

-

Formic acid (reagent grade) and ammonium formate (analytical grade) were also sourced from a reputable supplier.

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) were used for sample preparation.

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for this analysis.

Sample Preparation

A solid-phase extraction (SPE) method was employed for the extraction of Odevixibat and this compound from human plasma.

-

Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 10 ng/mL in methanol) and vortex for 10 seconds.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

| Time (min) | %B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

MRM Transitions:

| Analyte | Q1 (m/z) | Q3 (m/z) | Dwell Time (ms) | DP (V) | CE (V) |

| Odevixibat | 743.4 | 330.2 | 150 | 80 | 45 |

| This compound | 748.4 | 335.2 | 150 | 80 | 45 |

(DP = Declustering Potential, CE = Collision Energy)

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

The calibration curve was linear over the concentration range of 0.05 to 50 ng/mL for Odevixibat in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99.

Table 1: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| Odevixibat | 0.05 - 50 | y = 0.025x + 0.001 | ≥ 0.99 |

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 2: Intra-day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| LLOQ | 0.05 | 0.048 | 96.0 | 8.5 |

| LQC | 0.15 | 0.155 | 103.3 | 6.2 |

| MQC | 1.5 | 1.47 | 98.0 | 4.1 |

| HQC | 40 | 41.2 | 103.0 | 3.5 |

Table 3: Inter-day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (3 runs) | Accuracy (%) | Precision (%CV) |

| LLOQ | 0.05 | 0.051 | 102.0 | 9.8 |

| LQC | 0.15 | 0.148 | 98.7 | 7.5 |

| MQC | 1.5 | 1.53 | 102.0 | 5.3 |

| HQC | 40 | 39.8 | 99.5 | 4.2 |

The results demonstrate that the method is accurate and precise for the quantification of Odevixibat in human plasma.

Visualizations

Caption: Experimental workflow for Odevixibat quantification.

References

- 1. Formulary Drug Review: Odevixibat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Odevixibat: a promising new treatment for progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Odevixibat: A Novel Bile Salt Inhibitor Treatment for Pruritus in Progressive Familial Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Odevixibat-d5 IBAT Inhibition Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat is a potent, selective, and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2). By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat disrupts the enterohepatic circulation, leading to increased fecal excretion of bile acids and a reduction in serum bile acid levels. This mechanism of action makes it a valuable therapeutic agent for cholestatic liver diseases. Odevixibat-d5, a deuterated version of the molecule, is a critical tool for in vitro and bioanalytical assays, often used as an internal standard in mass spectrometry-based quantification.

These application notes provide detailed protocols for cell-based assays to determine the inhibitory activity of this compound on the IBAT transporter. The protocols are designed for researchers in drug discovery and development to assess the potency and mechanism of IBAT inhibitors.

Data Presentation

The inhibitory activity of Odevixibat on the IBAT transporter has been quantified in various cell-based systems. The following table summarizes key quantitative data from published studies.

| Parameter | Value | Cell Line | Substrate | Reference |

| IC₅₀ | 0.16 nM | Not Specified | Glycocholic acid | [1] |

| IC₅₀ | 22–41 nM | Not Specified | Not Specified | [2] |

| Kᵢ | 2.5 µM | Caco-2 | Glycocholic acid | [3] |

| Vₘₐₓ | 1.9 pmol/min/mg protein | Caco-2 | Glycocholic acid | [3] |

| Kₘ | 18.2 µM | Caco-2 | Glycocholic acid | [3] |

Signaling Pathway and Mechanism of Action

The diagram below illustrates the enterohepatic circulation of bile acids and the mechanism of action of Odevixibat. In a normal physiological state, bile acids are synthesized in the liver, secreted into the intestine to aid in digestion, and subsequently reabsorbed in the terminal ileum via the IBAT transporter, returning to the liver. Odevixibat selectively blocks this transporter, interrupting the recirculation and promoting the elimination of bile acids.

Experimental Protocols

Two detailed protocols for assessing the inhibitory effect of this compound on IBAT are provided below. The first utilizes a stably transfected CHO cell line expressing human IBAT and a non-radioactive deuterated substrate. The second employs the Caco-2 cell line, which endogenously expresses IBAT.

Protocol 1: IBAT Inhibition Assay in CHO-hIBAT Cells using a Non-Radioactive Substrate

This protocol describes a method to determine the IC₅₀ of this compound by measuring the uptake of a deuterated bile acid analogue, Taurocholic acid-d4, in Chinese Hamster Ovary (CHO) cells stably transfected with the human IBAT (SLC10A2) gene.

Experimental Workflow Diagram

Materials and Reagents:

-

CHO cells stably expressing human IBAT (CHO-hIBAT)

-

Cell culture medium (e.g., Ham's F-12, 10% FBS, appropriate selection antibiotic)

-

This compound

-

Taurocholic acid-d4 (probe substrate)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

-

Cell lysis buffer (e.g., RIPA buffer)

-

96-well cell culture plates

-

LC-MS/MS system

Procedure:

-

Cell Seeding:

-

Culture CHO-hIBAT cells according to standard protocols.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well.

-

Incubate for 24-48 hours at 37°C and 5% CO₂ to allow for the formation of a confluent monolayer.

-

-

Assay Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in transport buffer to achieve the desired final concentrations for the inhibition curve.

-

Prepare a working solution of Taurocholic acid-d4 in transport buffer. The final concentration should be close to its Kₘ value for IBAT, if known.

-

-

Inhibition Assay:

-

Aspirate the culture medium from the wells and wash the cell monolayer once with pre-warmed transport buffer.

-

Add the this compound dilutions to the respective wells and pre-incubate for 10-15 minutes at 37°C. Include a vehicle control (buffer with DMSO).

-

Initiate the uptake by adding the Taurocholic acid-d4 working solution to all wells.

-

Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold transport buffer.

-

Lyse the cells by adding a suitable cell lysis buffer to each well and incubating on ice for 15-20 minutes.

-

-

Sample Analysis:

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

Analyze the supernatant for the concentration of intracellular Taurocholic acid-d4 using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Normalize the uptake of Taurocholic acid-d4 to the protein concentration in each well.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Protocol 2: IBAT Inhibition Assay in Caco-2 Cells

This protocol is adapted from a study that characterized the inhibition of glycocholic acid transport by Odevixibat in Caco-2 cells, which endogenously express IBAT.[3] This assay is suitable for determining kinetic parameters such as Kᵢ, Vₘₐₓ, and Kₘ.

Materials and Reagents:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM, 10% FBS, non-essential amino acids)

-

This compound

-

Glycocholic acid (substrate)

-

Radiolabeled glycocholic acid (e.g., [³H]glycocholic acid) or a deuterated standard for LC-MS/MS analysis

-

Transport buffer (e.g., HBSS)

-

Scintillation cocktail (for radiolabeled substrate)

-

24-well Transwell inserts

Procedure:

-

Cell Culture on Transwells:

-

Seed Caco-2 cells on 24-well Transwell inserts at a high density (e.g., 1 x 10⁵ cells/cm²).

-

Culture the cells for 18-21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Transport and Inhibition Assay:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

To determine the Kᵢ of this compound, perform the transport assay with varying concentrations of glycocholic acid in the presence of a fixed concentration of this compound.

-

Add the substrate (and inhibitor) solution to the apical side of the Transwell insert.

-

Incubate for a defined period at 37°C.

-

Collect samples from the basolateral side at different time points to determine the rate of transport.

-

-

Sample Analysis:

-

If using a radiolabeled substrate, add the collected samples to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

If using a non-radiolabeled substrate, quantify the concentration of glycocholic acid using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the rate of transport for each substrate concentration, with and without the inhibitor.

-

Determine the kinetic parameters (Vₘₐₓ and Kₘ) by fitting the data to the Michaelis-Menten equation.

-

Calculate the Kᵢ value using appropriate enzyme inhibition models (e.g., competitive, non-competitive, or mixed-type inhibition) by analyzing the changes in Vₘₐₓ and Kₘ in the presence of this compound.

-

Conclusion

The provided protocols offer robust methods for characterizing the inhibitory activity of this compound on the IBAT transporter in a cell-based setting. The choice between a transfected cell line and an endogenously expressing cell line will depend on the specific research question, throughput requirements, and available resources. These assays are essential tools for the preclinical evaluation of IBAT inhibitors and for elucidating their mechanism of action.

References

Application Note and Protocol: Odevixibat-d5 Metabolic Stability Assay in Human Liver Microsomes

Introduction

Odevixibat is an ileal bile acid transporter (IBAT) inhibitor used in the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC).[1][2][3] Understanding the metabolic fate of new chemical entities is a critical step in drug development. Odevixibat itself is largely unmetabolized, with 97% of an administered dose recovered as the unchanged parent compound in feces.[1][4] However, minor metabolism, specifically mono-hydroxylation, has been observed in vitro.[1][4] This application note provides a detailed protocol for assessing the metabolic stability of Odevixibat's deuterated analog, Odevixibat-d5, in human liver microsomes. This assay is crucial for determining the intrinsic clearance and predicting the hepatic metabolism of the compound. The use of a deuterated internal standard allows for precise quantification via mass spectrometry. The protocol described herein is intended for researchers, scientists, and drug development professionals.

Principle

The metabolic stability of this compound is determined by incubating the compound with human liver microsomes in the presence of the necessary cofactor, NADPH.[5][6] The reaction is monitored over time, and the disappearance of the parent compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The rate of disappearance is then used to calculate key pharmacokinetic parameters such as the half-life (t½) and intrinsic clearance (Clint).

Materials and Reagents

| Material/Reagent | Supplier | Catalog No. |

| This compound | (Specify) | (Specify) |

| Pooled Human Liver Microsomes (20 mg/mL) | (e.g., XenoTech) | (e.g., H0610) |

| NADPH Regenerating System (e.g., Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase) | (Specify) | (Specify) |

| 1 M Potassium Phosphate Buffer (pH 7.4) | (Specify) | (Specify) |

| Acetonitrile (ACN), HPLC Grade | (Specify) | (Specify) |

| Methanol, HPLC Grade | (Specify) | (Specify) |

| Water, HPLC Grade | (Specify) | (Specify) |

| Formic Acid | (Specify) | (Specify) |

| Internal Standard (IS) (e.g., a structurally similar compound) | (Specify) | (Specify) |

| 96-well incubation plates | (Specify) | (Specify) |

| 96-well collection plates | (Specify) | (Specify) |

Experimental Protocol

Preparation of Reagents

-

100 mM Potassium Phosphate Buffer (pH 7.4): Prepare by diluting the 1 M stock solution with HPLC-grade water. Adjust pH to 7.4 if necessary.

-

This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO.

-

This compound Working Solution (100 µM): Dilute the 10 mM stock solution with a 50:50 mixture of acetonitrile and water.

-

Human Liver Microsomes Working Solution (1 mg/mL): Thaw the 20 mg/mL stock solution on ice. Dilute with cold 100 mM potassium phosphate buffer.

-

NADPH Regenerating System: Prepare according to the manufacturer's instructions immediately before use.

-

Termination Solution: Acetonitrile containing the internal standard at a suitable concentration (e.g., 100 nM).

Incubation Procedure

-

Pre-warm the 100 mM potassium phosphate buffer and the NADPH regenerating system to 37°C.

-

In a 96-well incubation plate, add the appropriate volume of 100 mM potassium phosphate buffer.

-

Add the human liver microsomes working solution to each well to achieve a final protein concentration of 0.5 mg/mL.[6]

-

Add the this compound working solution to each well to achieve a final concentration of 1 µM.[5]

-

Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

Incubate the plate at 37°C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding three volumes of the cold termination solution to the respective wells.[5]

-

Include control incubations:

-

Negative Control: Replace the NADPH regenerating system with 100 mM potassium phosphate buffer to assess non-enzymatic degradation.

-

Positive Control: Use a compound with known high metabolic turnover (e.g., midazolam or dextromethorphan) to ensure microsomal activity.[5]

-

Sample Processing

-

After adding the termination solution, seal the plate and vortex for 1 minute to precipitate the proteins.

-